molecular formula C17H12FN3O B2717662 N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide CAS No. 1384743-90-1

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide

Cat. No.: B2717662
CAS No.: 1384743-90-1
M. Wt: 293.301
InChI Key: MMYZFHFMMBLUFX-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide is a synthetic compound that belongs to the class of indolizine derivatives Indolizine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of 1-(cyanomethyl)pyridinium chloride with a suitable fluorophenyl derivative under reflux conditions in acetonitrile. The resulting intermediate is then subjected to further reactions to introduce the indolizine moiety and the carboxamide group. The reaction conditions often involve the use of sodium acetate as a base and acetonitrile as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols

Scientific Research Applications

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functionality.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group, which may exhibit similar chemical reactivity.

Uniqueness

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide is unique due to the combination of its cyano, fluorophenyl, and indolizine moieties This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c18-15-7-2-1-6-14(15)16(10-19)20-17(22)12-9-13-5-3-4-8-21(13)11-12/h1-9,11,16H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYZFHFMMBLUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN3C=CC=CC3=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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